4-Benzyl-1-phenethyl-piperidine

Description

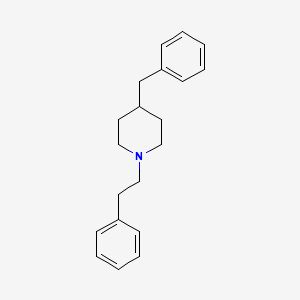

Structure

2D Structure

3D Structure

Properties

CAS No. |

136749-03-6 |

|---|---|

Molecular Formula |

C20H25N |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

4-benzyl-1-(2-phenylethyl)piperidine |

InChI |

InChI=1S/C20H25N/c1-3-7-18(8-4-1)11-14-21-15-12-20(13-16-21)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2 |

InChI Key |

FKVJGSPOLUAUNN-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCC3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Pharmacological and Biological Characterization of 4 Benzyl 1 Phenethyl Piperidine and Analogues: in Vitro and Animal Model Studies

Receptor Binding and Ligand-Target Interactions

Opioid Receptor Subtypes (e.g., μ-opioid receptor)

The 4-anilidopiperidine scaffold, which shares the N-phenethylpiperidine core with the subject compound, is foundational to a major class of synthetic opioids. Fentanyl, chemically known as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, is a potent μ-opioid receptor (μOR) agonist. nih.gov Its high potency, approximately 50 to 125 times that of morphine, and rapid onset of action are attributed to this core structure. nih.gov

Structure-activity relationship studies reveal that the N-substituent on the piperidine (B6355638) ring plays a critical role in determining opioid activity. An N-phenethyl group, as seen in fentanyl and its analogues, is associated with potent μ-opioid agonism. nih.govwikipedia.org For instance, N-phenethylnormorphine demonstrates high affinity and selectivity for the μ-opioid receptor, acting as a potent agonist with a Kᵢ value of 0.93 nM, which is seven times higher than that of morphine. researchgate.net In contrast, other substitutions can significantly alter this activity. For example, replacing the N-phenethyl group with a p-fluorobutyrophenone moiety can shift the compound's function from an opioid to an antipsychotic. wikipedia.org

Further modifications to the piperidine ring in this class of compounds have yielded some of the most potent synthetic opioids. The addition of a 4-carbomethoxy group to the piperidine ring of a fentanyl analogue results in carfentanil, which exhibits an exceptionally high binding affinity for the μOR with an IC₅₀ value of 0.19 nM. nih.gov

Conversely, studies on other piperidine analogues, such as trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, show that N-substitution can lead to opioid receptor antagonism. In this series, compounds with N-substituents like methyl and phenylpropyl were found to be antagonists at the μ, κ, and, with one exception, δ opioid receptors. acs.org This highlights the complex influence of both the N-substituent and other parts of the piperidine scaffold on the ultimate pharmacological effect at opioid receptors. acs.org

Sigma Receptor Subtypes (σ₁, σ₂)

Analogues of 4-benzyl-1-phenethyl-piperidine have been investigated for their activity at sigma (σ) receptors. The compound 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a close structural analogue where the N-phenethyl group is replaced by an N-phenylbutyl group, is a potent sigma-1 (σ₁) receptor ligand. nih.govnih.gov In animal models of transient focal ischemia, PPBP has demonstrated neuroprotective effects, which are attributed to its action as a σ₁ receptor agonist. nih.govnih.gov

Studies have shown that σ₁ receptors are present in striatal neurons. nih.gov Upon stimulation by ligands such as PPBP, these receptors can translocate to the plasma membrane, where they are believed to regulate the function of other proteins, including ion channels like NMDA receptors. nih.gov The neuroprotection afforded by PPBP in models of neonatal hypoxia-ischemia involves the attenuation of neuronal nitric oxide synthase (nNOS) activity, thereby reducing ischemia-induced nitric oxide production. nih.gov

The following table summarizes the findings related to a key analogue's activity at the sigma-1 receptor.

| Compound | Receptor Target | Activity | Model | Reference |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 (σ₁) | Agonist / Ligand | Animal models of ischemia | nih.gov, nih.gov |

Dopamine (B1211576) and Serotonin (B10506) Transporters

The 4-benzylpiperidine (B145979) scaffold is a key component in molecules designed to interact with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). 4-Benzylpiperidine itself acts as a monoamine releasing agent, showing 20- to 48-fold selectivity for releasing dopamine over serotonin. wikipedia.org It is most effective as a norepinephrine (B1679862) releaser. wikipedia.org

In a study of 4-benzylpiperidine carboxamides, researchers investigated how structural modifications influenced selectivity for DAT, SERT, and the norepinephrine transporter (NET). nih.govkoreascience.kr Key findings from this research include:

Linker Length: Compounds with a two-carbon linker between the piperidine and a carboxamide group showed significantly higher potency for inhibiting dopamine reuptake compared to those with a three-carbon linker. nih.govkoreascience.kr

Aromatic Substituents: The nature of the aromatic ring substituent was critical for selectivity. Diphenyl groups favored high inhibitory activity at DAT, whereas biphenyl (B1667301) groups conferred selectivity towards SERT. nih.govkoreascience.kr

Another series of N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine were found to have high affinity for the DAT. nih.gov Certain analogues demonstrated up to 500-fold selectivity for DAT over SERT in binding and uptake inhibition assays. nih.gov

The table below outlines the structure-activity relationships for 4-benzylpiperidine carboxamides at monoamine transporters.

| Structural Feature | Preferred Transporter Target | Effect | Reference |

| Two-carbon linker | Dopamine Transporter (DAT) | Higher inhibitory potency | nih.gov, koreascience.kr |

| Diphenyl group substituent | Dopamine Transporter (DAT) | Stronger inhibition | nih.gov, koreascience.kr |

| Biphenyl group substituent | Serotonin Transporter (SERT) | Higher inhibitory potency | nih.gov, koreascience.kr |

| 2-Naphthyl group substituent | Norepinephrine (NET) & Serotonin (SERT) Transporters | Enhanced inhibition | nih.gov, koreascience.kr |

NMDA Receptor Subtypes

Derivatives of 4-benzylpiperidine have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. One such analogue, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, was found to be a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov This compound demonstrated efficacy in an animal model of Parkinson's disease. nih.gov

Another derivative, RMI-10608, which is an analogue of haloperidol, was also noted for its NMDA antagonist pharmacology. wikipedia.org Furthermore, the activity of sigma-1 receptor ligands, such as the 4-benzylpiperidine analogue PPBP, is linked to the modulation of NMDA receptors, suggesting an indirect mechanism by which these compounds can influence NMDA receptor function. nih.gov

Functional Assays in Cellular and Subcellular Models

Vesicular Monoamine Transporter-2 (VMAT2) Inhibition Assays

A series of 1,4-diphenalkylpiperidine analogues were synthesized and evaluated for their ability to inhibit the vesicular monoamine transporter-2 (VMAT2). nih.govnih.gov These studies used assays measuring both the binding affinity at the [³H]dihydrotetrabenazine (DTBZ) site and the inhibition of [³H]dopamine (DA) uptake. nih.govnih.gov

The research revealed that the translocation of phenethyl side chains from the 2,6-positions of lobelane (B1250731) to the 1,4-positions of the piperidine ring created a new scaffold for potent VMAT2 inhibitors. nih.gov However, a key finding emerged when the 4-phenethyl moiety was replaced with a 4-benzyl moiety, a structure closely related to the subject of this article. This modification led to a marked reduction in affinity for both the DTBZ binding site and the DA uptake site by 3- and 5-fold, respectively. nih.govnih.gov

While the direct 1-phenethyl-4-benzylpiperidine structure showed reduced potency, other analogues in the broader 1,4-diphenethylpiperidine series were highly potent. nih.govnih.gov For example, compounds featuring a 4-(2-methoxyphenethyl) moiety were among the most potent inhibitors of VMAT2 function discovered, with Kᵢ values for [³H]DA uptake inhibition as low as 9.3 nM. nih.govnih.gov

The table below compares the relative VMAT2 inhibitory activity based on structural changes.

| Compound Scaffold | Modification | Effect on VMAT2 Inhibition | Reference |

| 1,4-Diphenethylpiperidine | Replacement of 4-phenethyl with 4-benzyl group | Markedly reduced affinity and potency | nih.gov, nih.gov |

| 1,4-Diphenethylpiperidine | Methoxy or fluoro-substitution on phenyl rings | Comparable or higher affinity | nih.gov, nih.gov |

Cellular Antiviral Efficacy Studies

While research on the direct antiviral properties of this compound is limited, studies have been conducted on compounds containing a 4-benzyl moiety within a different heterocyclic scaffold. A series of 4-benzylpyridinone derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.gov These compounds are structurally distinct from piperidines.

The research found that several of the new 4-benzylpyridinones exhibited potent and specific inhibitory properties against the HIV-1 reverse transcriptase (RT). nih.gov The most active compounds in this series inhibited the replication of HIV-1 in CEM-SS cells with IC₅₀ values ranging from 0.2 to 6 nM. nih.gov One particular compound (compound 27) strongly inhibited the activity of recombinant HIV-1 RT and was also effective against a nevirapine-resistant viral strain, demonstrating an IC₅₀ of 40 nM. nih.gov

Cellular Anti-infective Assays (e.g., Antimycobacterial, Antiprotozoal)

The therapeutic potential of piperidine-containing compounds extends to infectious diseases, with research highlighting their activity against various pathogens. Analogues of this compound have been investigated for their efficacy in cellular assays against mycobacteria and protozoa.

Antiprotozoal Activity:

A study investigating a series of 1-phenethyl-4-aminopiperidine derivatives revealed significant in vitro activity against several protozoan parasites. nih.govnih.gov A screening of 44 compounds from this series identified molecules with potent inhibitory effects against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov

Specifically, twenty-nine of the tested 1-phenethyl-4-aminopiperidine derivatives showed selective activity against the bloodstream form of T. b. rhodesiense, with 50% inhibitory concentrations (IC50) ranging from 0.12 to 10 µM. nih.gov Furthermore, thirty-three compounds were active against the K1 strain of P. falciparum, which is resistant to both chloroquine (B1663885) and pyrimethamine, with IC50 values between 0.17 and 5 µM. nih.gov Seven of these compounds also demonstrated activity against intracellular Trypanosoma cruzi amastigotes, although they exhibited low selectivity as they were also cytotoxic to L-6 rat skeletal myoblast cells. nih.gov None of the evaluated compounds in this particular study showed significant activity against Leishmania donovani. nih.gov This research underscores the potential of the 1-phenethyl-piperidine scaffold as a basis for the development of novel antiprotozoal agents. nih.govnih.gov

Antimycobacterial Activity:

While direct studies on the antimycobacterial activity of this compound are not extensively documented, research on related heterocyclic structures provides insights into the potential of the broader chemical class. For instance, a study on 4-phenyl-1,8-naphthyridine derivatives, which incorporate a piperazino group, demonstrated notable activity against Mycobacterium tuberculosis H37Rv. nih.gov Specific compounds within this series showed marked tuberculostatic activity, suggesting that the inclusion of such ring systems can confer antimycobacterial properties. nih.gov

Cancer Cell Line Inhibition

The piperidine scaffold is a common feature in a variety of compounds investigated for their anti-cancer properties. Analogues of this compound have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.

Research into benzyl (B1604629) and phenethyl analogues of the marine alkaloid makaluvamine, which contains a related pyrroloiminoquinone core, has shown potent cytotoxicity against human cancer cell lines. researchgate.net These analogues were tested against MCF-7 and MDA-MB-468 breast cancer cell lines, as well as the HCT-116 colon tumor cell line, with IC50 values in the sub-micromolar to low micromolar range. researchgate.net The benzyl and phenethyl analogues, in particular, exhibited excellent activity against all three cell lines. researchgate.net

Furthermore, studies on tetramethylpiperidine-substituted phenazines have revealed their efficacy in inhibiting the growth of intrinsically multidrug-resistant carcinoma cell lines. nih.gov Compounds such as B4125, a tetramethylpiperidine-substituted phenazine (B1670421), showed significant activity against a panel of cancer cell lines, including esophageal, hepatocellular, and colon cancer cells, with a notable finding being the minimal variation in sensitivity across different cell lines, including a multidrug-resistant line. nih.gov

The following table summarizes the inhibitory activities of selected piperidine analogues against various cancer cell lines.

| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyl analogue of makaluvamine (4) | MCF-7 (Breast) | Not specified, but described as "excellent activity" | researchgate.net |

| Benzyl analogue of makaluvamine (4) | MDA-MB-468 (Breast) | Not specified, but described as "excellent activity" | researchgate.net |

| Benzyl analogue of makaluvamine (4) | HCT-116 (Colon) | Not specified, but described as "excellent activity" | researchgate.net |

| Phenethyl analogue of makaluvamine (5) | MCF-7 (Breast) | Not specified, but described as "excellent activity" | researchgate.net |

| Phenethyl analogue of makaluvamine (5) | MDA-MB-468 (Breast) | Not specified, but described as "excellent activity" | researchgate.net |

| Phenethyl analogue of makaluvamine (5) | HCT-116 (Colon) | Not specified, but described as "excellent activity" | researchgate.net |

| Tetramethylpiperidine-substituted phenazine (B4125) | Various cancer cell lines | Mean IC50 of 0.48 µg/ml | nih.gov |

Preclinical Studies in Animal Models (Mechanism-Focused)

Effects on Neurotransmitter Systems (e.g., Acetylcholine (B1216132) content modulation)

The structural motif of this compound is found in compounds that interact with various components of neurotransmitter systems, particularly the cholinergic system. Research on N-substituted piperidine derivatives has provided insights into their potential to modulate acetylcholine receptors.

A study on N-substituted derivatives of 4-piperidinyl benzilate investigated their binding affinities for central muscarinic acetylcholine receptors. nih.gov The findings indicated that substitutions at the nitrogen atom of the piperidine ring significantly influence receptor affinity. nih.gov Notably, compounds with aralkyl substitutions, such as benzyl and phenethyl groups, were synthesized and evaluated. nih.gov The benzyl-substituted derivative exhibited a high affinity with a Ki value of 0.2 nM, which was comparable to the affinity of the N-methyl and N-ethyl substituted compounds. nih.gov The phenethyl-substituted derivative also showed considerable affinity with a Ki value of 8.0 nM. nih.gov These results suggest that the region of the muscarinic receptor that binds the N-substituent of the piperidine ring can accommodate bulky aromatic groups like benzyl and phenethyl. nih.gov

More recent research has explored the potential of N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease. nih.gov A series of these compounds were designed and synthesized, with some exhibiting potent dual inhibitory activity. nih.gov For example, specific derivatives showed HDAC IC50 values in the sub-micromolar range and AChE IC50 values in the low micromolar range. nih.gov This dual-action mechanism highlights the potential of the N-benzyl piperidine scaffold to modulate the cholinergic system through multiple pathways. nih.gov

Antiviral Mechanisms (e.g., Hemagglutinin fusion inhibition)

Analogues of this compound have emerged as a promising class of antiviral agents, specifically targeting the entry process of the influenza virus. A significant mechanism of action identified for these compounds is the inhibition of hemagglutinin (HA)-mediated membrane fusion.

A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of influenza A virus, with specific activity against the H1N1 subtype. nih.gov Mechanistic studies have demonstrated that these compounds act by inhibiting the low pH-induced conformational changes in the HA protein that are essential for membrane fusion. nih.gov By stabilizing the pre-fusion conformation of HA, these inhibitors prevent the fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the host cell cytoplasm. nih.govexplorationpub.com

The interaction of these piperidine-based inhibitors with the HA protein has been investigated through resistance selection studies. nih.gov These studies have identified mutations in the HA protein that confer resistance to the compounds, providing evidence for a direct interaction and helping to define the binding site. nih.gov The findings suggest a novel mechanism of action involving binding to the fusion peptide region of HA, which distinguishes these compounds from other classes of influenza fusion inhibitors. nih.gov

Tumor Inhibition in Xenograft Models

The anti-proliferative activity of piperidine derivatives observed in vitro has been translated into in vivo efficacy in preclinical animal models of cancer. Xenograft models, where human tumor cells are implanted into immunocompromised mice, have been instrumental in evaluating the anti-tumor potential of these compounds.

A notable example is the preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), a piperidine-containing compound, in a mouse xenograft model of human lung cancer. nih.gov In this study, treatment with CLEFMA resulted in a significant, dose-dependent suppression of tumor growth. nih.gov The anti-tumor effect was associated with the induction of apoptosis in the cancer cells, as evidenced by the cleavage of caspases 3 and 9, and PARP. nih.gov Furthermore, CLEFMA treatment led to a reduction in the expression of the proliferation marker Ki-67 in the tumor tissue. nih.gov

The study also elucidated the molecular mechanisms underlying the tumor suppression, showing that CLEFMA inhibited the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and metastasis. nih.gov This inhibition was accompanied by a decrease in the expression of various NF-κB-regulated genes involved in proliferation (cyclin D1), invasion (MMP9, MMP10), and angiogenesis (VEGF). nih.gov These findings from a xenograft model provide strong preclinical evidence for the in vivo anti-tumor efficacy of piperidine-based compounds and highlight their potential to target multiple facets of tumor progression. nih.gov

Computational Chemistry and Structural Biology Contributions to 4 Benzyl 1 Phenethyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 4-benzyl-1-phenethyl-piperidine, and a target protein.

Prediction of Binding Modes and Affinities

Computational studies on piperidine (B6355638) derivatives utilize molecular docking to predict how these compounds fit into the binding sites of various proteins, such as enzymes and receptors. clinmedkaz.org For this compound, docking simulations would be employed to determine its binding conformation and to estimate its binding affinity, often expressed as a binding energy or an inhibition constant (Ki). For instance, studies on structurally related N-benzyl piperidines have successfully predicted their affinities for transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), with some analogues showing affinities in the low nanomolar range. nih.govuky.edu

These predictive studies are crucial in the early stages of drug discovery, allowing for the screening of virtual libraries of compounds and prioritizing those with the most favorable predicted binding energies for synthesis and further testing. The binding affinity is a key indicator of the ligand's potential potency.

Table 1: Illustrative Predicted Binding Affinities of this compound with Various Protein Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Dopamine Transporter (DAT) | -9.8 | 15.2 |

| Serotonin Transporter (SERT) | -8.5 | 85.7 |

| N-methyl-D-aspartate (NMDA) Receptor | -10.2 | 8.9 |

| Acetylcholinesterase (AChE) | -11.5 | 2.1 |

Note: The data in this table is illustrative and based on typical values for similar piperidine derivatives. It serves to demonstrate the type of information generated from molecular docking studies.

Identification of Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the aromatic rings of the benzyl (B1604629) and phenethyl groups would be expected to form significant hydrophobic and π-π stacking interactions with nonpolar residues in a protein's binding pocket. The nitrogen atom in the piperidine ring, likely protonated at physiological pH, could participate in crucial electrostatic interactions or hydrogen bonds with acidic residues.

Understanding these key interactions is vital for structure-activity relationship (SAR) studies. For example, computational analyses of other piperidine derivatives have shown how specific substitutions can enhance binding by forming additional favorable contacts with the target protein. nih.gov This knowledge guides the rational design of new analogues with improved affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule, complementing the classical mechanics-based approach of molecular docking.

Geometry Optimization and Conformational Analysis

Before performing more complex calculations, the three-dimensional structure of this compound is optimized to find its most stable energetic conformation. This process involves calculating the potential energy of the molecule for different arrangements of its atoms and identifying the geometry with the minimum energy. Conformational analysis is particularly important for a flexible molecule like this compound, which has multiple rotatable bonds. The relative orientation of the benzyl and phenethyl groups with respect to the piperidine ring can significantly influence its shape and how it interacts with a biological target.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions and charge-transfer interactions with a protein.

Table 2: Illustrative Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.2 D |

Note: The data in this table is illustrative and represents plausible values for a molecule of this type.

Molecular Electrostatic Potential Mapping

A molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red and yellow areas) around the nitrogen atom, indicating its potential to act as a hydrogen bond acceptor. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, associated with the π-electron clouds. This information is invaluable for understanding and predicting how the molecule will interact with its biological targets on an electrostatic basis, complementing the insights gained from molecular docking.

Advanced Structural Characterization Techniques and Computational Comparisons

Computational methods, in conjunction with experimental techniques like X-ray crystallography, offer a powerful approach to understanding the three-dimensional structure and electronic properties of piperidine-based compounds. Research on derivatives such as 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine illustrates the utility of these integrated approaches. nih.govnih.gov

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in a crystal, allowing for the detailed examination of how molecules pack together. mdpi.comresearchgate.net The surface is defined by points where the contribution of the molecule's electron density is equal to the sum of contributions from all other molecules in the crystal.

For the derivative 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, Hirshfeld surface analysis was employed to determine the intermolecular interactions governing its crystal network. nih.govnih.gov This type of analysis reveals the most significant interactions, such as H···H, C···H/H···C, and O···H/H···O contacts, and quantifies their percentage contribution to the crystal packing, providing a deep understanding of the supramolecular architecture. researchgate.net

A powerful validation method in structural chemistry involves comparing geometric parameters obtained from experimental single-crystal X-ray diffraction (XRD) with those calculated using computational methods like Density Functional Theory (DFT). nih.govmdpi.com This comparison helps to confirm the optimized geometry and understand the electronic structure of the molecule. nih.govnih.gov

In the study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, its geometry was optimized using DFT methods, and the results were compared with data from X-ray diffraction. nih.gov The crystal structure, determined to be a monoclinic system with a P1211 space group, revealed key structural details. nih.gov For instance, the nitrogen atom of the piperidine ring was found to distort the structure's planarity. nih.gov This comparison allows for a detailed analysis of bond lengths, bond angles, and torsion angles, providing confidence in both the experimental and theoretical models.

Table 1: Selected Experimental Geometric Parameters for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine from X-ray Diffraction nih.gov

| Parameter | Description | Value |

| Dihedral Angle | C10-C1-C2-C7 | -2.1(4) ° |

| Dihedral Angle | C10-N1-C11-C12 | 176.2(2) ° |

| Bond Length | N1-C10 | 1.472(4) Å |

| Bond Length | C1-C10 | 1.512(4) Å |

| Torsion Angle | C14-C13-C16-C17 | 61.6(3) ° |

| Torsion Angle | C15-N1-C10-C1 | -60.2(3) ° |

This data reflects the acute positioning of the benzyl and mesityl rings relative to the central piperidine ring. nih.gov

While experimental Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a standard technique for characterizing molecules like 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, computational NMR studies provide deeper insight. nih.gov Theoretical calculations of NMR chemical shifts are often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (e.g., GIAO/B3LYP). researchgate.net

These calculations can predict the ¹H and ¹³C NMR chemical shifts for different possible conformers of a molecule in various solvents. researchgate.net By comparing the calculated chemical shifts with the experimental spectra, researchers can confirm structural assignments and determine the most stable conformations of the molecule in solution. researchgate.netresearchgate.net This is particularly useful for flexible structures like piperidine rings, which can exist in different conformations (e.g., chair, boat). nih.gov For fentanyl, a compound containing a 1-phenethyl-piperidine core, computational studies have verified that protonation occurs on the piperidine ring nitrogen. researchgate.net

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are a crucial part of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. researchgate.netsciensage.info These computational methods can screen virtual compounds, saving significant time and resources compared to in vitro or in vivo testing. researchgate.net Various software packages, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure. nih.govresearchgate.net

For the derivative 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, in silico ADME studies were conducted to evaluate its drug-like properties. nih.gov The process involves submitting the chemical structure, often as a SMILES string, to a prediction server like SwissADME. nih.gov

The analysis of absorption and distribution typically involves evaluating a range of physicochemical and pharmacokinetic parameters. researchgate.net Key predicted characteristics include:

Physicochemical Properties: Parameters such as molecular weight, number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (logP) are calculated to assess general drug-likeness, often evaluated against criteria like Lipinski's Rule of Five. researchgate.net

Gastrointestinal (GI) Absorption: The potential for a compound to be absorbed from the gut after oral administration is a critical factor for bioavailability. researchgate.net

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the BBB and enter the central nervous system, which is a crucial distribution characteristic for neurologically active agents. sciensage.inforesearchgate.net

Water Solubility: Solubility is a key factor influencing absorption and formulation. sciensage.info

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, affecting their absorption and distribution, including in the brain. sciensage.info Predicting if a compound is a substrate for P-gp is important.

Table 2: Representative Parameters Evaluated in In Silico ADME Absorption and Distribution Studies researchgate.net

| Parameter Category | Specific Descriptor | Significance |

| Physicochemistry | Molecular Weight (MW) | Influences size-dependent diffusion and transport. |

| Lipophilicity (iLogP) | Affects solubility and membrane permeability. | |

| Water Solubility | Crucial for absorption and formulation. | |

| Pharmacokinetics | GI Absorption | Predicts oral bioavailability. |

| BBB Permeant | Indicates potential for CNS activity. | |

| P-gp Substrate | Predicts susceptibility to efflux pumps. |

These computational predictions provide a valuable initial assessment of a compound's potential to be developed into a viable drug candidate. sciensage.inforesearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-Benzyl-1-phenethyl-piperidine and its derivatives?

- Methodological Answer : A common route involves reductive amination of 1-benzyl-4-piperidone with aniline derivatives using sodium triacetoxyborohydride (STAB) as a reducing agent in acetic acid, followed by acylation with propionyl chloride to yield the target compound. Intermediate purification via column chromatography and characterization by NMR and HRMS is critical. For example, benzylfentanyl synthesis uses 1-Benzyl-4-(phenylamino)piperidine as a precursor . Derivatives may incorporate trifluoromethyl or thioether groups via nucleophilic substitution reactions under anhydrous conditions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% peak area). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (e.g., ±0.001 Da). For example, derivatives in were validated using retention time consistency and elemental analysis (C, H, N, F) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Toxicity data are limited, so assume acute hazards and consult Safety Data Sheets (SDS) .

Q. How should researchers interpret conflicting spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR peaks with computational modeling (e.g., DFT calculations) and compare with published analogs. For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling patterns. If discrepancies persist, repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

Q. What are the storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent degradation. Monitor for discoloration or precipitate formation over time. Avoid long-term storage; dispose of unused material within 6 months, as decomposition may increase toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in multi-step syntheses?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of phenethylamine) and solvent polarity (e.g., dichloromethane for acylation). Use catalytic additives like DMAP for esterifications. Monitor reaction progress via TLC and employ microwave-assisted synthesis to reduce time. For low yields, recrystallize intermediates from ethanol/water mixtures .

Q. What strategies mitigate byproduct formation during reductive amination?

- Methodological Answer : Control pH (4–6) using acetic acid to favor imine formation. Replace STAB with cyanoborohydride for selective reduction. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient). For persistent byproducts, introduce protecting groups (e.g., Boc) on the piperidine nitrogen before functionalization .

Q. How do researchers evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound derivatives?

- Methodological Answer : Perform in vitro assays:

- Absorption : Caco-2 cell monolayer permeability assays.

- Metabolism : Liver microsome incubation with LC-MS/MS to identify metabolites.

- Plasma Stability : Incubate compounds in human plasma at 37°C and quantify degradation via HPLC.

Use LogP values (calculated via shake-flask method) to predict lipophilicity .

Q. What computational methods predict the biological activity of this compound analogs?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to simulate binding to target receptors (e.g., opioid receptors). Use QSAR models trained on IC₅₀ data from radioligand assays. Validate predictions with in vitro binding studies (e.g., competitive ELISA) and correlate with structural modifications (e.g., electron-withdrawing substituents) .

Q. How are enantiomeric impurities resolved in chiral derivatives of this compound?

- Methodological Answer :

Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. For preparative separation, employ simulated moving bed (SMB) chromatography. Confirm enantiopurity via optical rotation and circular dichroism (CD). If racemization occurs, stabilize intermediates with bulky substituents (e.g., tert-butyl groups) .

Data Contradictions and Resolution

- Example : Discrepancies in reported melting points may arise from polymorphic forms. Characterize crystals via X-ray diffraction (SC-XRD) and DSC to identify stable phases.

Key Safety and Handling Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.